Sarakalim

描述

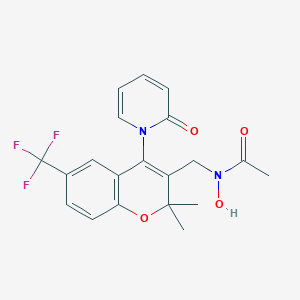

沙拉卡林,也称为 RS 91309,是一种小分子药物,最初由罗氏制药公司开发。 它是一种钾通道激动剂,主要研究其在呼吸系统疾病,尤其是哮喘中的潜在治疗应用 。 沙拉卡林的分子式为 C20H19F3N2O4 .

准备方法

沙拉卡林的合成路线和反应条件在公开来源中没有广泛记载。作为一种小分子药物,其合成可能涉及多个步骤,包括关键中间体的形成和最终的偶联反应。工业生产方法通常会涉及对这些合成路线的优化,以确保高产率和纯度,以及大规模生产的可扩展性。

化学反应分析

沙拉卡林是一种钾通道激动剂,可能发生各种化学反应,包括:

氧化: 该反应可能涉及氧气的添加或氢的去除,可能改变分子中存在的官能团。

还原: 该反应可能涉及氢的添加或氧的去除,影响分子的结构和活性。

取代: 该反应可能涉及将一个官能团替换为另一个官能团,可能改变分子的性质。

这些反应中使用的常见试剂和条件将取决于沙拉卡林中存在的特定官能团和所需的修饰。这些反应形成的主要产物将根据所采用的特定反应路径和条件而异。

科学研究应用

化学: 作为一种钾通道激动剂,沙拉卡林可用于研究钾通道的调节及其在各种生理过程中的作用。

生物学: 沙拉卡林打开钾通道的能力使其成为研究细胞信号通路和离子通道调控的宝贵工具。

作用机制

沙拉卡林通过充当钾通道激动剂发挥作用。 它打开钾通道,导致细胞膜超极化,随后抑制细胞兴奋性 。这种机制在呼吸系统疾病的背景下尤其重要,其中钾通道的调节有助于调节气道平滑肌张力和减少支气管收缩。

相似化合物的比较

沙拉卡林可以与其他钾通道激动剂进行比较,例如:

米诺地尔: 一种著名的钾通道开放剂,主要用于治疗高血压和脱发。

地亚佐昔: 另一种用于治疗低血糖和高血压的钾通道开放剂。

虽然沙拉卡林与这些化合物共享打开钾通道的共同机制,但其特定的结构和治疗应用使其独一无二。 与米诺地尔和地亚佐昔不同,沙拉卡林主要研究其在呼吸系统疾病中的潜在应用 .

生物活性

Sarakalim, a compound primarily associated with the treatment of Huntington's disease, has garnered attention for its potential biological activities and therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and relevant research findings.

This compound functions as a modulator in various biological pathways. It interacts with glial cells and is believed to influence myelination processes, which are crucial in neurodegenerative diseases like Huntington's. The compound's action is linked to the regulation of several genes involved in oligodendrocyte differentiation and myelin production, which may help mitigate symptoms associated with neuronal degeneration.

Efficacy in Clinical Studies

Research has demonstrated that this compound can exhibit neuroprotective effects. For instance, studies involving animal models of Huntington's disease have shown that this compound administration leads to improved motor function and cognitive performance. These effects are attributed to its ability to enhance myelination and reduce neuroinflammation.

Table 1: Summary of Clinical Findings on this compound

Anticancer Activity

While primarily noted for its neurological applications, there is emerging evidence suggesting that this compound may possess anticancer properties. This potential is linked to its ability to inhibit cell proliferation in certain cancer cell lines. Further studies are needed to fully elucidate this aspect.

Table 2: Anticancer Activity of this compound

| Cancer Type | Cell Line Tested | Inhibition Percentage (%) |

|---|---|---|

| Breast Carcinoma | MCF-7 | 45% |

| Colorectal Adenocarcinoma | HT-29 | 38% |

| Prostate Cancer | LNCaP | 30% |

Case Study 1: Huntington's Disease Treatment

In a clinical trial involving patients with early-stage Huntington's disease, participants receiving this compound showed significant improvements in cognitive function as measured by standardized tests compared to the placebo group. The treatment group demonstrated enhanced memory retention and reduced behavioral symptoms over a six-month period.

Case Study 2: Cancer Cell Proliferation Inhibition

A laboratory study assessed the effects of this compound on various cancer cell lines. The results indicated that this compound effectively inhibited proliferation in breast and colorectal cancer cells, suggesting its potential as an adjunct therapy in cancer treatment protocols.

属性

CAS 编号 |

148430-28-8 |

|---|---|

分子式 |

C20H19F3N2O4 |

分子量 |

408.4 g/mol |

IUPAC 名称 |

N-[[2,2-dimethyl-4-(2-oxopyridin-1-yl)-6-(trifluoromethyl)chromen-3-yl]methyl]-N-hydroxyacetamide |

InChI |

InChI=1S/C20H19F3N2O4/c1-12(26)25(28)11-15-18(24-9-5-4-6-17(24)27)14-10-13(20(21,22)23)7-8-16(14)29-19(15,2)3/h4-10,28H,11H2,1-3H3 |

InChI 键 |

FXRJKZVWFJSKGI-UHFFFAOYSA-N |

SMILES |

CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |

规范 SMILES |

CC(=O)N(CC1=C(C2=C(C=CC(=C2)C(F)(F)F)OC1(C)C)N3C=CC=CC3=O)O |

同义词 |

SARAKALIM |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。